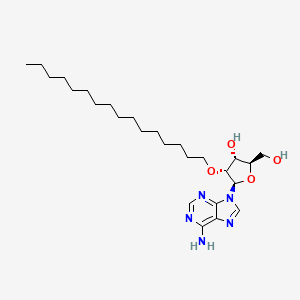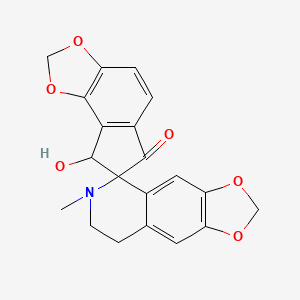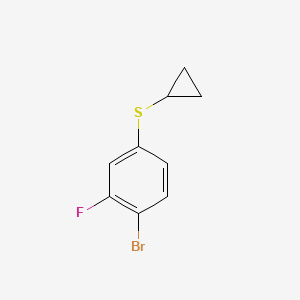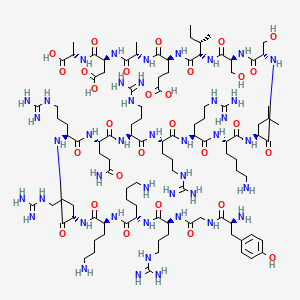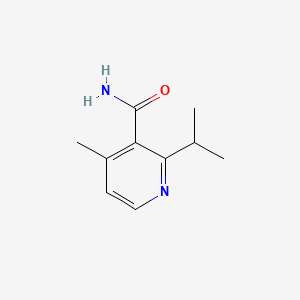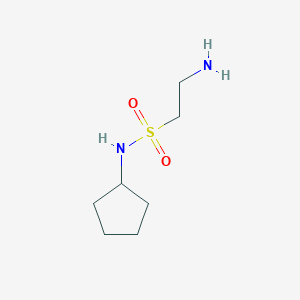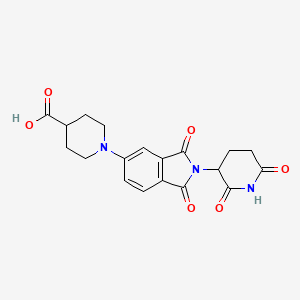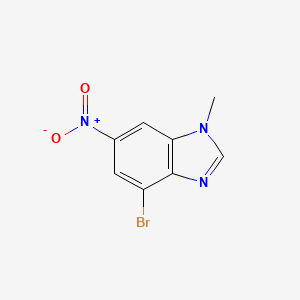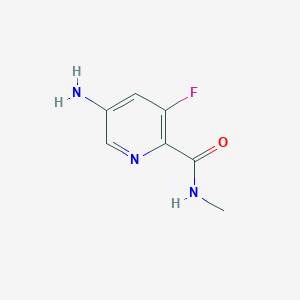
4-Tert-butyl-3-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyl)-3-hydroxybenzamide is an organic compound characterized by the presence of a tert-butyl group attached to a benzene ring, which also bears a hydroxyl group and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-3-hydroxybenzamide typically involves the following steps:
Starting Material: The synthesis begins with 4-tert-butylphenol.
Hydroxylation: The hydroxylation of 4-tert-butylphenol can be achieved using various oxidizing agents such as hydrogen peroxide in the presence of a catalyst.
Amidation: The final step involves the conversion of the hydroxylated product to the benzamide derivative. This can be done using reagents like thionyl chloride to form the corresponding acid chloride, followed by reaction with ammonia or an amine to yield 4-(tert-Butyl)-3-hydroxybenzamide.
Industrial Production Methods
Industrial production methods for 4-(tert-Butyl)-3-hydroxybenzamide may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-3-hydroxybenzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 4-(tert-Butyl)-3-oxobenzamide.
Reduction: Formation of 4-(tert-Butyl)-3-hydroxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
4-(tert-Butyl)-3-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-3-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to various enzymes and receptors. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Lacks the amide group but shares the tert-butyl and hydroxyl groups.
4-tert-Butylbenzoic acid: Contains a carboxyl group instead of an amide group.
4-tert-Butylbenzylamine: Contains an amine group instead of an amide group.
Uniqueness
4-(tert-Butyl)-3-hydroxybenzamide is unique due to the combination of the tert-butyl group, hydroxyl group, and amide group on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-tert-butyl-3-hydroxybenzamide |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)8-5-4-7(10(12)14)6-9(8)13/h4-6,13H,1-3H3,(H2,12,14) |
InChI Key |
RLZZLEOPLRZJQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


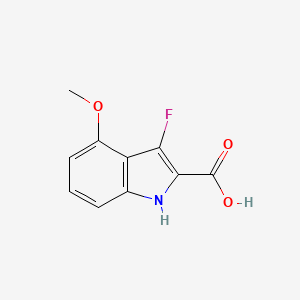

![2-[(4-Bromophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B13921876.png)
